molecular formula C6H7N3O3 B13814440 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde CAS No. 499993-58-7

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde

Cat. No.: B13814440
CAS No.: 499993-58-7
M. Wt: 169.14 g/mol
InChI Key: QSHIMTDMPAIZEA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, a nitro group at position 5, and an aldehyde group at position 2. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products Formed

    Oxidation: 1,4-Dimethyl-5-nitro-1H-imidazole-2-carboxylic acid.

    Reduction: 1,4-Dimethyl-5-amino-1H-imidazole-2-carbaldehyde.

    Substitution: Various halogenated derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is primarily influenced by its functional groups. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-5-amino-1H-imidazole-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

    1,4-Dimethyl-5-nitro-1H-imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1,4-Dimethyl-1H-imidazole-2-carbaldehyde: Lacks the nitro group.

Uniqueness

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which impart specific reactivity and potential biological activity. The presence of both nitro and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1,4-dimethyl-5-nitroimidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4-6(9(11)12)8(2)5(3-10)7-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHIMTDMPAIZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448735
Record name 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499993-58-7
Record name 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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